molecular formula C12H19N3OS2 B455543 N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B455543
M. Wt: 285.4g/mol
InChI Key: GFYPBFCLRNYMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide is an organic compound with the molecular formula C12H19N3OS2 and a molecular weight of 285.42876 g/mol . This compound contains a thienyl group, which is a sulfur-containing heterocycle, and a hydrazinecarbothioamide moiety, which is known for its potential biological activities.

Preparation Methods

The synthesis of N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the thienyl group can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

N-butyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thienyl and hydrazinecarbothioamide moieties, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H19N3OS2

Molecular Weight

285.4g/mol

IUPAC Name

1-butyl-3-[(4,5-dimethylthiophene-3-carbonyl)amino]thiourea

InChI

InChI=1S/C12H19N3OS2/c1-4-5-6-13-12(17)15-14-11(16)10-7-18-9(3)8(10)2/h7H,4-6H2,1-3H3,(H,14,16)(H2,13,15,17)

InChI Key

GFYPBFCLRNYMIL-UHFFFAOYSA-N

SMILES

CCCCNC(=S)NNC(=O)C1=CSC(=C1C)C

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=CSC(=C1C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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